molecular formula C10H11ClO B14068186 3,4,5-Trimethylbenzoyl chloride

3,4,5-Trimethylbenzoyl chloride

Cat. No.: B14068186
M. Wt: 182.64 g/mol
InChI Key: GUXPELMEYCDGIS-UHFFFAOYSA-N
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Description

3,4,5-Trimethylbenzoyl chloride is an organic compound with the molecular formula C10H11ClO. It is a derivative of benzoyl chloride, where three methyl groups are substituted at the 3, 4, and 5 positions of the benzene ring. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4,5-Trimethylbenzoyl chloride can be synthesized through the chlorination of 3,4,5-trimethylbenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified by distillation .

Industrial Production Methods

In industrial settings, the production of this compound involves similar chlorination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethylbenzoyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3,4,5-trimethylbenzoic acid.

    Reduction: It can be reduced to 3,4,5-trimethylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for chlorination reactions.

    Oxalyl Chloride ((COCl)2): Another chlorinating agent.

    Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.

    Water: For hydrolysis reactions.

Major Products Formed

    Amides and Esters: Formed from substitution reactions with amines and alcohols.

    3,4,5-Trimethylbenzoic Acid: Formed from hydrolysis.

    3,4,5-Trimethylbenzyl Alcohol: Formed from reduction.

Scientific Research Applications

3,4,5-Trimethylbenzoyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the 3,4,5-trimethylbenzoyl group into molecules.

    Biology: Employed in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug molecules.

    Industry: Used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 3,4,5-trimethylbenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in the formation of amides, the nucleophilic attack by an amine on the carbonyl carbon of the acyl chloride leads to the formation of the amide bond.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzoyl Chloride: Similar structure but with methoxy groups instead of methyl groups.

    2,4,6-Trimethylbenzoyl Chloride: Methyl groups are at different positions on the benzene ring.

    Benzoyl Chloride: Lacks the methyl substitutions.

Uniqueness

3,4,5-Trimethylbenzoyl chloride is unique due to the specific positioning of the methyl groups, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable reagent in organic synthesis for introducing the 3,4,5-trimethylbenzoyl group into various molecules.

Properties

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

3,4,5-trimethylbenzoyl chloride

InChI

InChI=1S/C10H11ClO/c1-6-4-9(10(11)12)5-7(2)8(6)3/h4-5H,1-3H3

InChI Key

GUXPELMEYCDGIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)C)C(=O)Cl

Origin of Product

United States

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